molecular formula C13H10O B188306 1,2-Dihydroacenaphthylene-5-carbaldehyde CAS No. 5345-46-0

1,2-Dihydroacenaphthylene-5-carbaldehyde

Cat. No.: B188306
CAS No.: 5345-46-0
M. Wt: 182.22 g/mol
InChI Key: VNEOTRCBGZQYJT-UHFFFAOYSA-N
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Description

1,2-Dihydroacenaphthylene-5-carbaldehyde is an organic compound with the molecular formula C13H10O and a molecular weight of 182.22 g/mol It is a derivative of acenaphthene, featuring a carbaldehyde group at the 5-position of the dihydroacenaphthylene ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,2-Dihydroacenaphthylene-5-carbaldehyde can be synthesized through several methods. One common approach involves the oxidation of 1,2-dihydroacenaphthylene using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under controlled conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 0°C to 25°C to ensure the selective formation of the carbaldehyde group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of acenaphthene followed by selective oxidation. This process can be optimized for large-scale production by using continuous flow reactors and advanced catalytic systems to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1,2-Dihydroacenaphthylene-5-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), nitric acid (HNO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Amines, hydrazines

Major Products Formed:

    Oxidation: Carboxylic acids

    Reduction: 1,2-Dihydroacenaphthylene-5-methanol

    Substitution: Imines, hydrazones

Scientific Research Applications

1,2-Dihydroacenaphthylene-5-carbaldehyde has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,2-dihydroacenaphthylene-5-carbaldehyde involves its interaction with specific molecular targets, such as aldehyde dehydrogenases and other enzymes involved in oxidation-reduction reactions. The compound’s aldehyde group can form covalent bonds with nucleophilic residues in enzyme active sites, leading to inhibition or modulation of enzyme activity . This interaction can affect various biochemical pathways, making the compound a valuable tool in biochemical and pharmacological research.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its ability to undergo various transformations, including oxidation, reduction, and substitution, makes it a versatile intermediate in organic synthesis. Additionally, its applications in diverse fields such as chemistry, biology, and medicine highlight its significance in scientific research .

Properties

IUPAC Name

1,2-dihydroacenaphthylene-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O/c14-8-11-7-6-10-5-4-9-2-1-3-12(11)13(9)10/h1-3,6-8H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNEOTRCBGZQYJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=C(C3=CC=CC1=C23)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30277607
Record name 1,2-dihydroacenaphthylene-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5345-46-0
Record name 5-Acenaphthenecarboxaldehyde
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Acenaphthenecarboxaldehyde
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3048
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Record name 1,2-dihydroacenaphthylene-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30277607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-acenaphthenecarboxaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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